Benzo[c]isothiazol-6-ol
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Overview
Description
Benzo[c]isothiazol-6-ol is a heterocyclic compound that belongs to the class of isothiazoles. This compound is characterized by a benzene ring fused to an isothiazole ring, with a hydroxyl group attached to the sixth position of the benzene ring. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c]isothiazol-6-ol typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the isothiazole ring . Another approach involves the use of thioamides or carbon dioxide as raw materials for cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzo[c]isothiazol-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Selectfluor-mediated oxidation in aqueous media is a common method for oxidizing this compound.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using electrophilic or nucleophilic reagents under appropriate conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted isothiazoles, which can have varied biological and chemical properties .
Scientific Research Applications
Benzo[c]isothiazol-6-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[c]isothiazol-6-ol involves its interaction with specific molecular targets and pathways. For instance, in antimalarial applications, this compound derivatives act as species-selective inhibitors of the Plasmodium spp. MEP pathway enzyme, IspD . The compound initially binds non-covalently to the enzyme’s active site, followed by disulfide bond formation through the attack of an active site cysteine residue .
Comparison with Similar Compounds
Benzo[d]isothiazol-3(2H)-one: This compound shares a similar isothiazole ring structure but differs in the position of the hydroxyl group.
Isothiazole: A simpler structure without the fused benzene ring, but with similar chemical properties.
Uniqueness: Benzo[c]isothiazol-6-ol is unique due to its specific hydroxyl group positioning, which imparts distinct chemical reactivity and biological activity compared to other isothiazoles and benzisothiazoles .
Properties
Molecular Formula |
C7H5NOS |
---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
2,1-benzothiazol-6-ol |
InChI |
InChI=1S/C7H5NOS/c9-6-2-1-5-4-10-8-7(5)3-6/h1-4,9H |
InChI Key |
SVNIPHUGIYNHJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CSN=C2C=C1O |
Origin of Product |
United States |
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